N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidin-7-amine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. The molecule also contains a phenyl ring and two methoxy groups, which are electron-donating substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxy groups and the phenyl ring could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the methoxy groups and the phenyl ring could potentially influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and electron distribution could affect properties like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, involves the condensation of aminopyrazoles with carboxamides and aromatic aldehydes. These synthetic pathways often employ conditions like the presence of iodine or cyclization reactions to achieve the desired pyrazolopyrimidines derivatives, which are then further functionalized through reactions with ethyl chloroacetate or alcohol to generate a variety of substituted compounds (Rahmouni et al., 2016). The crystal structure and synthesis of closely related compounds reveal insights into their molecular configurations and potential for further chemical modifications (Lu Jiu-fu et al., 2015).
Biological Activities
Pyrazolo[1,5-a]pyrimidines and their derivatives exhibit a range of biological activities. For instance, they have been investigated for their inhibitory activity against cyclic GMP phosphodiesterases, which is relevant for therapeutic applications in cardiovascular diseases (B. Dumaitre & N. Dodic, 1996). Furthermore, these compounds have been explored for their antitumor and antimicrobial properties, highlighting their potential in cancer therapy and infection control (S. Riyadh, 2011).
Anticancer and Anti-inflammatory Applications
Some pyrazolo[1,5-a]pyrimidine derivatives have been specifically synthesized to assess their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in inhibiting cancer cell growth and inflammation, indicating their potential utility in developing new therapeutic agents for treating cancer and inflammatory diseases (A. Rahmouni et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-5-20-24(19-9-7-6-8-10-19)25-27-17(2)15-23(29(25)28-20)26-14-13-18-11-12-21(30-3)22(16-18)31-4/h6-12,15-16,26H,5,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLVTYHAQFLLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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